

Measuring the Enzyme Kinetics of PAD4 with the Selective Inhibitor GSK484

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Compound of Interest

Compound Name: Pad4-IN-3

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Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

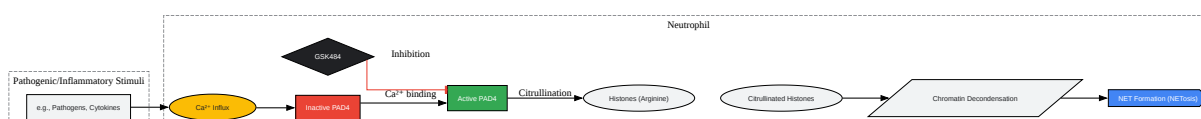
Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that plays a critical role in various physiological and pathological processes by catalyzing the post-translational modification of arginine residues to citrulline. This process, known as citrullination or deimination, leads to a loss of positive charge on the protein, which can alter its structure and function. PAD4 is particularly known for its role in the deimination of histones, which is a key step in the formation of neutrophil extracellular traps (NETs), a defense mechanism against pathogens that has also been implicated in the pathology of various autoimmune diseases and cancers.^{[1][2][3]} Given its involvement in disease, PAD4 has emerged as a promising therapeutic target.

This application note provides a detailed protocol for measuring the enzyme kinetics of human PAD4 and its inhibition by GSK484, a potent and selective reversible inhibitor.^{[1][4][5]} The provided protocols are designed for researchers in academia and the pharmaceutical industry engaged in the study of PAD4 and the development of novel PAD4 inhibitors.

PAD4 Signaling Pathway

PAD4 is a key regulator of citrullination, a post-translational modification that converts arginine to citrulline. This enzymatic activity is dependent on calcium ions.^[3] In the nucleus of

neutrophils, PAD4 targets histones (H3, H4, etc.), leading to chromatin decondensation. This process is a critical step in the formation of Neutrophil Extracellular Traps (NETs), which are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens. However, excessive NET formation is implicated in the pathogenesis of autoimmune diseases and cancer.[1][2][3]



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PAD4 signaling pathway leading to NETosis.

Data Presentation: In Vitro Inhibition of PAD4 by GSK484

GSK484 is a selective and reversible inhibitor of PAD4.[4][5] Its inhibitory potency is influenced by the concentration of calcium, a critical cofactor for PAD4 activity. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of GSK484 against human PAD4 under different calcium conditions.

Inhibitor	Target	Calcium Concentration	IC ₅₀ (nM)	Reference
GSK484	Human PAD4	0 mM	50	[1][4][5]
GSK484	Human PAD4	0.2 mM	-	[2][4]
GSK484	Human PAD4	2 mM	250	[2][4]

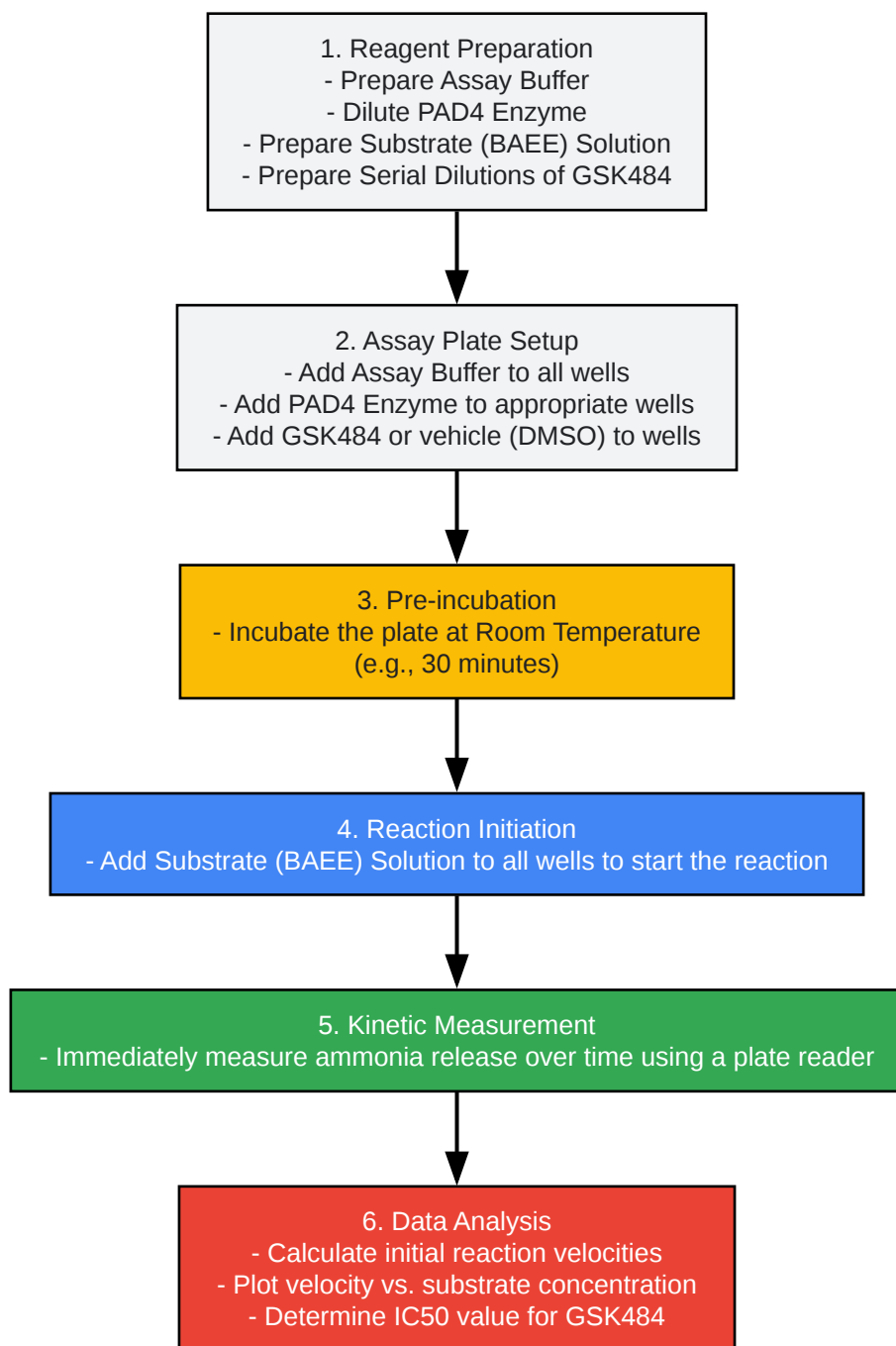
Experimental Protocols

Materials and Reagents

- Enzyme: Recombinant Human PAD4 (e.g., from a commercial supplier)
- Substrate: N- α -benzoyl-L-arginine ethyl ester (BAEE)
- Inhibitor: GSK484 hydrochloride
- Buffer Components: HEPES, NaCl, DTT
- Cofactor: CaCl_2
- Detection Reagents: Ammonia release assay components
- Hardware: 384-well plates (black, for fluorescence), plate reader with fluorescence detection capabilities, standard laboratory pipettes and consumables.

Experimental Workflow: PAD4 Enzyme Kinetics Assay

The following diagram outlines the general workflow for determining the kinetic parameters of PAD4 inhibition by GSK484.



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Workflow for PAD4 kinetic analysis.

Detailed Protocol: PAD4 Functional Assay for IC₅₀ Determination of GSK484

This protocol is adapted from methodologies used to characterize GSK484 and is based on the detection of ammonia released during the citrullination of the substrate BAEE.[2]

1. Reagent Preparation:

- Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 8.0.
- PAD4 Enzyme Solution: Dilute recombinant human PAD4 to a final concentration of 30 nM in Assay Buffer.
- GSK484 Stock Solution: Prepare a stock solution of GSK484 hydrochloride in DMSO.
- GSK484 Serial Dilutions: Perform serial dilutions of the GSK484 stock solution in DMSO to achieve a range of concentrations for IC50 determination.
- Substrate Solution: Prepare a solution of 3 mM N- α -benzoyl-L-arginine ethyl ester (BAEE) in 100 mM HEPES, 50 mM NaCl, 600 μ M CaCl₂, 2 mM DTT, pH 8.0. Note: The calcium concentration can be varied to assess its effect on inhibitor potency.

2. Assay Procedure:

- To the wells of a 384-well black plate, add the diluted GSK484 solutions or DMSO vehicle (for control wells). The final DMSO concentration in the assay should be kept low (e.g., 0.8%).
- Add the diluted PAD4 enzyme solution to all wells except for the no-enzyme control wells.
- Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the BAEE substrate solution to all wells.
- Immediately place the plate in a fluorescence plate reader and monitor the release of ammonia over time according to the instructions of the specific ammonia detection kit being used.

3. Data Analysis:

- Determine the initial reaction rates (velocities) from the linear portion of the kinetic curves.
- Plot the initial velocity as a function of the logarithm of the inhibitor (GSK484) concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value of GSK484.

Conclusion

This application note provides a comprehensive guide for measuring the enzyme kinetics of PAD4 and its inhibition by the selective inhibitor GSK484. The detailed protocols and structured data presentation are intended to facilitate reproducible and accurate characterization of PAD4 inhibitors, aiding in the discovery and development of novel therapeutics for a range of diseases. The provided diagrams offer a clear visualization of the PAD4 signaling pathway and the experimental workflow, serving as valuable tools for researchers in the field.

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